molecular formula C79H98N18O18 B153595 LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone CAS No. 139570-70-0

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone

Cat. No. B153595
M. Wt: 1587.7 g/mol
InChI Key: BSKOWQLQBJGVOI-ZCPJTSLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone, is a synthetic analog of luteinizing hormone-releasing hormone (LHRH). It is a peptide hormone that plays a crucial role in the regulation of reproductive function in both males and females. LHRH is produced in the hypothalamus and stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. LHRH is also involved in the regulation of other physiological processes such as growth and metabolism.

Mechanism Of Action

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs bind to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone receptors on the surface of pituitary gonadotroph cells, leading to the release of FSH and LH. FSH and LH then stimulate the gonads to produce sex hormones such as testosterone and estrogen. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones by desensitizing the pituitary gland to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone.

Biochemical And Physiological Effects

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have a wide range of biochemical and physiological effects. They regulate the production of sex hormones, which are essential for the maintenance of reproductive function. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones, which can be beneficial in the treatment of certain reproductive disorders.

Advantages And Limitations For Lab Experiments

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs are widely used in laboratory experiments to study the regulation of reproductive function. They are easy to synthesize and can be used in a wide range of experimental conditions. However, the use of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs in laboratory experiments can be limited by their high cost and potential side effects.

Future Directions

There are many potential future directions for research on LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs. One area of research is the development of new LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs with improved pharmacokinetic properties and reduced side effects. Another area of research is the development of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone-based therapies for the treatment of other diseases such as breast cancer and osteoporosis. Finally, research on the role of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone in other physiological processes such as growth and metabolism may lead to new therapeutic applications for LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs.

Synthesis Methods

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. SPPS is a well-established method for the synthesis of peptides and is widely used in the pharmaceutical industry.

Scientific Research Applications

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have been extensively studied for their potential therapeutic applications in the treatment of various reproductive disorders such as infertility, prostate cancer, and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone agonists, such as leuprolide and goserelin, are commonly used in the treatment of prostate cancer and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone antagonists, such as degarelix, are also used in the treatment of prostate cancer.

properties

CAS RN

139570-70-0

Product Name

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone

Molecular Formula

C79H98N18O18

Molecular Weight

1587.7 g/mol

IUPAC Name

(9,10-dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate

InChI

InChI=1S/C79H98N18O18/c1-43(2)32-58(72(108)91-57(17-10-30-85-79(81)82)78(114)97-31-11-18-63(97)77(113)87-39-64(80)100)92-70(106)55(16-7-8-29-84-65(101)19-9-20-67(103)115-41-45-23-26-52-53(33-45)69(105)51-14-4-3-13-50(51)68(52)104)90-73(109)59(34-44-21-24-48(99)25-22-44)93-76(112)62(40-98)96-74(110)60(35-46-37-86-54-15-6-5-12-49(46)54)94-75(111)61(36-47-38-83-42-88-47)95-71(107)56-27-28-66(102)89-56/h3-6,12-15,21-26,33,37-38,42-43,55-63,86,98-99H,7-11,16-20,27-32,34-36,39-41H2,1-2H3,(H2,80,100)(H,83,88)(H,84,101)(H,87,113)(H,89,102)(H,90,109)(H,91,108)(H,92,106)(H,93,112)(H,94,111)(H,95,107)(H,96,110)(H4,81,82,85)/t55-,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1

InChI Key

BSKOWQLQBJGVOI-ZCPJTSLXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9

Other CAS RN

139570-70-0

sequence

XHWSYXLRPG

synonyms

LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone
Lys(6)LHRH-glutaryl-2-(hydroxymethyl)anthraquinone
T 98
T-98

Origin of Product

United States

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